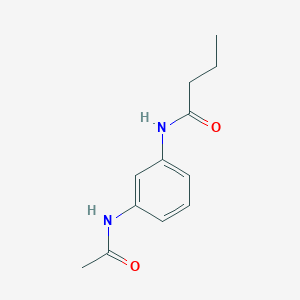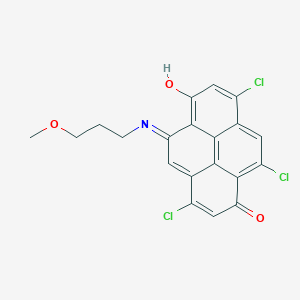
3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one is a complex organic compound with a unique structure that includes multiple chlorine atoms, a hydroxyl group, and a methoxypropylimino group attached to a pyrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one typically involves multiple steps, starting from simpler precursors. The synthetic route may include chlorination, hydroxylation, and imination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. For instance, chlorination might be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imino group would produce an amine.
Scientific Research Applications
3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a potential drug candidate.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one exerts its effects depends on its interactions with molecular targets. For instance, if used as a drug candidate, it might interact with specific enzymes or receptors, inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloro-6-hydroxy-1,4-benzoquinone: Shares similar chlorination and hydroxylation patterns but has a different core structure.
1,4-Dimethylbenzene: Although structurally simpler, it can undergo similar substitution reactions.
Uniqueness
3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one is unique due to its combination of functional groups and the pyrene backbone, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3,8,10-trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NO3/c1-27-4-2-3-24-14-6-10-12(22)7-15(25)19-13(23)5-9-11(21)8-16(26)20(14)18(9)17(10)19/h5-8,26H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVQGSZUBVULJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C1C=C2C(=CC(=O)C3=C(C=C4C(=CC(=C1C4=C23)O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
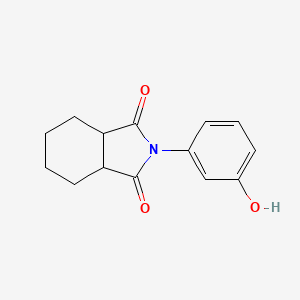
![1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-(4-thiophen-3-yltriazol-1-yl)piperidine](/img/structure/B5209036.png)
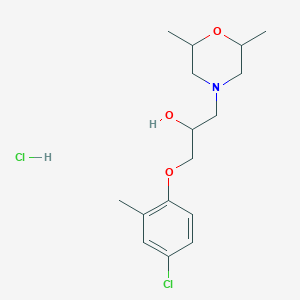
![4-methyl-N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B5209061.png)
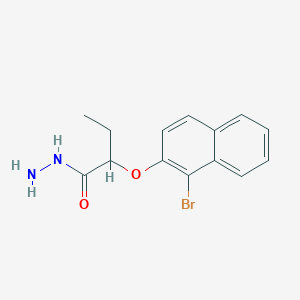
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5209074.png)
![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5209081.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5209089.png)
![5-(2-chloro-6-fluorobenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5209090.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5209103.png)
![methyl 4-(4-{[4-(2-furoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5209111.png)
![(2Z)-2-[(3-Chlorophenyl)methylidene]-5,6-diphenyl-2H,3H-imidazo[2,1-B][1,3]thiazol-3-one](/img/structure/B5209119.png)
![[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5209123.png)
